

quality control measures for synthetic Angiogenin Fragment (108-123)

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Compound of Interest

Compound Name: Angiogenin Fragment (108-123)

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Technical Support Center: Synthetic Angiogenin Fragment (108-123)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and experimental use of synthetic **Angiogenin Fragment (108-123)**.

Frequently Asked Questions (FAQs)

Q1: What is **Angiogenin Fragment (108-123)**?

A1: **Angiogenin Fragment (108-123)** is a 16-amino acid synthetic peptide with the sequence ENGLPVHLDQSIFRRP. It corresponds to the C-terminal region of the full-length human Angiogenin protein.^[1] This fragment is known to be a functional inhibitor of Angiogenin, interfering with its pro-angiogenic activities, making it a valuable tool for studying angiogenesis and developing anti-angiogenic therapies.^{[2][3]}

Q2: What are the basic physicochemical properties of this peptide?

A2: The key properties of **Angiogenin Fragment (108-123)** are summarized in the table below.

Property	Value	Analytical Method
Sequence	ENGLPVHLDQSIFRRP	Sequence Analysis
Molecular Formula	C ₈₃ H ₁₃₂ N ₂₆ O ₂₄	Elemental Analysis
Molecular Weight	1878.14 Da	Mass Spectrometry[1]
Amino Acid Count	16	Sequence Analysis

Q3: How should I store the lyophilized peptide and its solutions?

A3: Proper storage is critical to maintain the integrity of the peptide.

- **Lyophilized Peptide:** For long-term storage, keep the lyophilized powder at -20°C or colder in a desiccated environment.[2][4] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4][5] Under these conditions, the lyophilized peptide can be stable for several years.[2]
- **Peptide in Solution:** The shelf-life of peptides in solution is limited.[5] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2][5] Store solutions at -20°C for short-term use (up to one month).[2] For peptides containing residues prone to oxidation (like in this fragment), it's advisable to use oxygen-free solvents or purge with an inert gas.[6]

Quality Control Measures

Ensuring the quality of synthetic **Angiogenin Fragment (108-123)** is paramount for reproducible experimental results. The following are key quality control assays.

Purity and Integrity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the peptide preparation by separating the full-length product from any impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

- **Column Selection:** A C18 column is a common choice for peptides of this size.
- **Mobile Phase Preparation:**
 - **Mobile Phase A:** 0.1% Trifluoroacetic Acid (TFA) in deionized water.
 - **Mobile Phase B:** 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
- **Gradient Elution:** A typical gradient would be a linear increase in Mobile Phase B, for example, from 5% to 65% over 30 minutes.
- **Detection:** UV absorbance is monitored at 214 nm and 280 nm.
- **Data Analysis:** The purity is calculated by integrating the peak area of the main peptide and expressing it as a percentage of the total peak area.

Expected Results:

Parameter	Specification
Purity	>95% (for most research applications)
Retention Time	Consistent for a given set of parameters

Mass Spectrometry (MS)

MS is used to confirm the identity of the synthetic peptide by verifying its molecular weight.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- **Sample Preparation:** The peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).
- **Infusion:** The sample is infused into the mass spectrometer.
- **Data Acquisition:** Mass spectra are acquired in positive ion mode.

- **Data Analysis:** The resulting spectrum is deconvoluted to determine the monoisotopic mass of the peptide.

Expected Results:

Parameter	Expected Value
Observed Molecular Weight	1878.14 ± 1 Da

Composition and Concentration

Amino Acid Analysis (AAA)

AAA confirms the amino acid composition of the peptide and can be used to determine the net peptide content.[\[7\]](#)

Experimental Protocol: Amino Acid Analysis

- **Hydrolysis:** The peptide is hydrolyzed into its constituent amino acids using 6 M HCl at 110°C for 24 hours.[\[8\]](#)
- **Derivatization:** The hydrolyzed amino acids are derivatized to make them detectable.
- **Chromatographic Separation:** The derivatized amino acids are separated using ion-exchange or reversed-phase chromatography.[\[8\]](#)[\[9\]](#)
- **Quantification:** The amount of each amino acid is quantified by comparing its peak area to that of known standards.

Expected Results: The molar ratios of the constituent amino acids should correspond to the theoretical composition of the ENGLPVHLDQSIFRRP sequence.

Safety and Purity

Endotoxin Testing

For in vivo or cell-based assays, it is crucial to ensure that the peptide preparation is free from endotoxin contamination.

Experimental Protocol: Limulus Amebocyte Lysate (LAL) Assay

- **Assay Method:** The gel-clot method is a common qualitative test, while chromogenic and turbidimetric assays provide quantitative results.[\[10\]](#)[\[11\]](#)
- **Procedure:** The peptide sample is incubated with the LAL reagent. The formation of a gel clot (in the gel-clot method) or a color change/increase in turbidity indicates the presence of endotoxins.[\[11\]](#)
- **Quantification:** For quantitative assays, the results are compared to a standard curve of known endotoxin concentrations.

Expected Results:

Parameter	Specification
Endotoxin Level	< 0.1 EU/μg (for cell-based assays)
	< 5 EU/kg (for in vivo studies, non-intrathecal) [12]

Troubleshooting Guides

Issue 1: Peptide Solubility Problems

Q: My **Angiogenin Fragment (108-123)** will not dissolve in my aqueous buffer. What should I do?

A: The solubility of a peptide is determined by its amino acid sequence. To determine the best solvent, first assess the overall charge of the peptide.

- **Charge Calculation:**
 - Acidic residues (D, E): -1 each
 - Basic residues (R, K, H): +1 each
 - N-terminus: +1

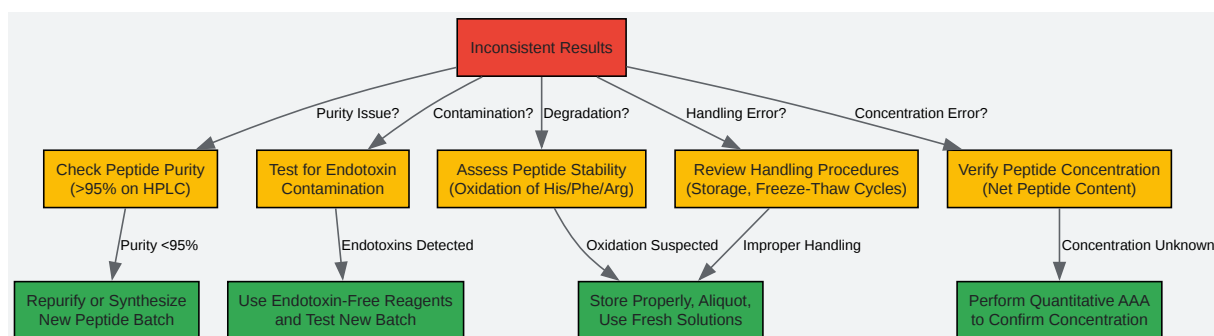
- C-terminus: -1
- For ENGLPVHLDQSIFRRP: E(-1), D(-1), H(+1), R(+1), R(+1) + N-terminus(+1) + C-terminus(-1) = +1. This peptide is slightly basic.
- Solubilization Strategy:
 - First, try dissolving a small amount of the peptide in sterile, distilled water.[\[6\]](#)
 - If it does not dissolve, try a dilute acidic solution, such as 10% acetic acid.[\[13\]](#)
 - For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer.[\[14\]](#)
 - Sonication can also aid in dissolving the peptide.

Issue 2: Inconsistent Experimental Results

Q: I am seeing high variability in my cell-based assays using this peptide. What could be the cause?

A: Inconsistent results can stem from several factors related to peptide quality and handling.

- Troubleshooting Workflow:



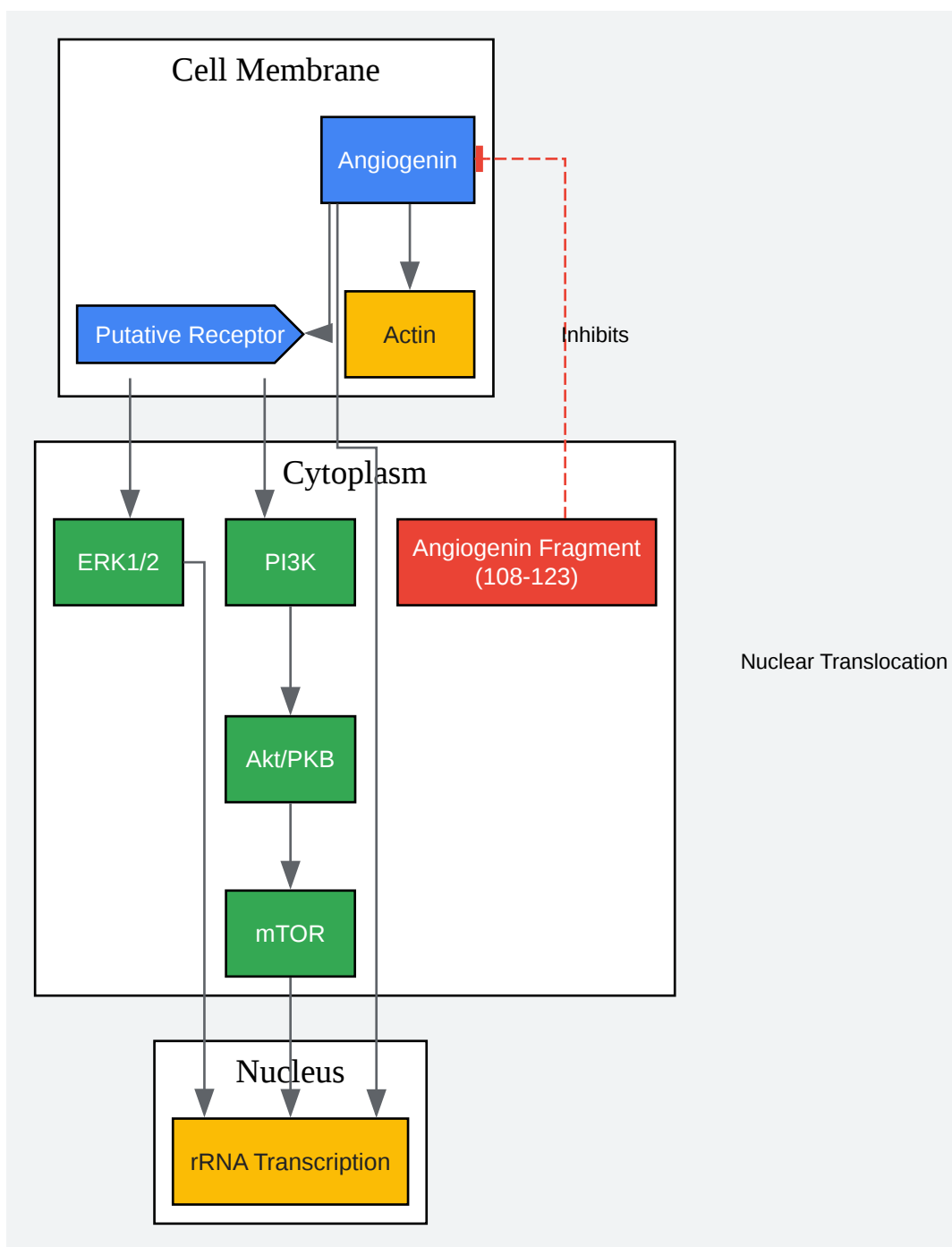
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Caption: Troubleshooting workflow for inconsistent experimental results.

- Potential Causes and Solutions:
 - Trifluoroacetate (TFA) Contamination: Residual TFA from HPLC purification can be cytotoxic. If suspected, consider TFA removal services or using a different salt form of the peptide.
 - Peptide Degradation: The sequence contains histidine, phenylalanine, and arginine which can be susceptible to oxidation. Store the peptide properly and use fresh solutions.[5]
 - Incorrect Concentration: The gross weight of a lyophilized peptide includes water and counterions. Determine the net peptide content for accurate dosing.[7]

Signaling Pathways

Angiogenin (the parent protein of this fragment) is involved in promoting angiogenesis through various signaling pathways. Understanding these can provide context for the inhibitory effects of the 108-123 fragment.



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Caption: Simplified signaling pathway of Angiogenin.

Angiogenin binds to receptors on endothelial cells, activating pathways like PI3K/Akt/mTOR and ERK1/2.[15] This leads to downstream effects promoting cell proliferation, migration, and survival. Angiogenin can also translocate to the nucleus to enhance ribosomal RNA (rRNA)

transcription.[15][16] The **Angiogenin Fragment (108-123)** acts as an inhibitor, likely by competing with the full-length protein, thus blocking these pro-angiogenic signals.

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